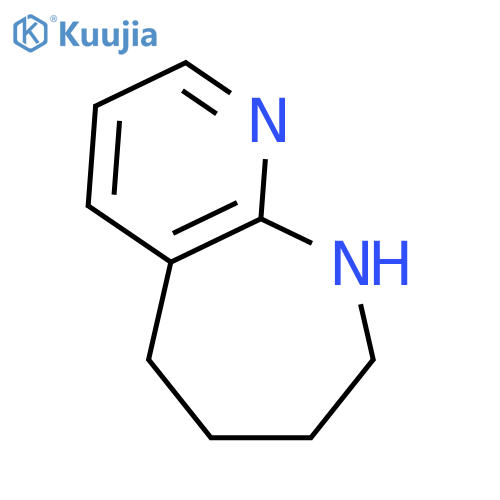

Cas no 41038-70-4 (5H,6H,7H,8H,9H-pyrido2,3-bazepine)

5H,6H,7H,8H,9H-pyrido2,3-bazepine 化学的及び物理的性質

名前と識別子

-

- 6,7,8,9-tetrahydro-5H-Pyrido[2,3-b]azepine

- 5,6,7,8-Tetrahydro-1H-pyrido[2,3-b]azepine

- 1H-1,5-Benzodiazepin-3-ol, 2,3,4,5-tetrahydro-

- 2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepin-3-ol

- 2,3,4,5-tetrahydro-1H-pyrido[3,2-b]azepin-2-one

- 2,3,4,5-Tetrahydro-1H-pyrido< 2,3-b> azepin

- 2,3,4,5-Tetrahydro-1H-pyrido< 3,2-b> azepin-2-on

- 5,7,8,9-tetrahydro-pyrido[3,2-b]azepin-6-one

- 6,7,8,9-Tetrahydro-5H-pyrido< 2,3-b> azepin

- CTK1D0715

- 5H,6H,7H,8H,9H-pyrido2,3-bazepine

- SCHEMBL2608519

- AKOS006353415

- EN300-349442

- 5H,6H,7H,8H,9H-pyrido[2,3-b]azepine

- 41038-70-4

- F1967-9985

- 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepin

- Z1203733884

-

- MDL: MFCD01690800

- インチ: InChI=1S/C9H12N2/c1-2-6-10-9-8(4-1)5-3-7-11-9/h3,5,7H,1-2,4,6H2,(H,10,11)

- InChIKey: TYUNYXYPNUPGGI-UHFFFAOYSA-N

- ほほえんだ: C1CCNC2=C(C1)C=CC=N2

計算された属性

- せいみつぶんしりょう: 148.100048391g/mol

- どういたいしつりょう: 148.100048391g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 0

- 複雑さ: 125

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 24.9Ų

5H,6H,7H,8H,9H-pyrido2,3-bazepine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM411758-1g |

6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine |

41038-70-4 | 95%+ | 1g |

$1557 | 2022-06-11 | |

| Life Chemicals | F1967-9985-5g |

5H,6H,7H,8H,9H-pyrido[2,3-b]azepine |

41038-70-4 | 95%+ | 5g |

$3345.0 | 2023-11-21 | |

| Life Chemicals | F1967-9985-1g |

5H,6H,7H,8H,9H-pyrido[2,3-b]azepine |

41038-70-4 | 95%+ | 1g |

$1115.0 | 2023-11-21 | |

| Chemenu | CM411758-100mg |

6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine |

41038-70-4 | 95%+ | 100mg |

$558 | 2022-06-11 | |

| TRC | T410380-5mg |

6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine |

41038-70-4 | 5mg |

$ 70.00 | 2022-06-02 | ||

| TRC | T410380-50mg |

6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine |

41038-70-4 | 50mg |

$ 365.00 | 2022-06-02 | ||

| Enamine | EN300-349442-0.5g |

5H,6H,7H,8H,9H-pyrido[2,3-b]azepine |

41038-70-4 | 95.0% | 0.5g |

$891.0 | 2025-03-18 | |

| Enamine | EN300-349442-1g |

5H,6H,7H,8H,9H-pyrido[2,3-b]azepine |

41038-70-4 | 95% | 1g |

$1142.0 | 2023-11-13 | |

| Enamine | EN300-349442-10g |

5H,6H,7H,8H,9H-pyrido[2,3-b]azepine |

41038-70-4 | 95% | 10g |

$4914.0 | 2023-11-13 | |

| 1PlusChem | 1P01BSOQ-1g |

6,7,8,9-tetrahydro-5H-Pyrido[2,3-b]azepine |

41038-70-4 | 95% | 1g |

$1304.00 | 2025-03-19 |

5H,6H,7H,8H,9H-pyrido2,3-bazepine 関連文献

-

1. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114

-

Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422

-

Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076

-

Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220

-

Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830

-

8. Back matter

-

Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838

5H,6H,7H,8H,9H-pyrido2,3-bazepineに関する追加情報

5H,6H,7H,8H,9H-Pyrido[2,3-b]azepine (CAS No. 41038-70-4): A Comprehensive Overview of Its Properties and Applications

The compound 5H,6H,7H,8H,9H-pyrido[2,3-b]azepine (CAS No. 41038-70-4) is a heterocyclic organic molecule that has garnered significant attention in pharmaceutical and chemical research due to its unique structural features and potential applications. This bicyclic system, which combines pyridine and azepine rings, serves as a valuable scaffold in medicinal chemistry. Researchers are increasingly exploring its derivatives for their biological activities, particularly in the context of central nervous system (CNS) disorders and enzyme modulation.

One of the most searched questions about this compound relates to its synthetic pathways. The synthesis of 5H,6H,7H,8H,9H-pyrido[2,3-b]azepine typically involves multi-step organic reactions, including cyclization and functional group transformations. Recent advancements in green chemistry have also prompted investigations into more sustainable synthesis methods, aligning with the growing demand for eco-friendly pharmaceutical intermediates.

In the realm of drug discovery, this compound's framework is particularly intriguing due to its structural similarity to known pharmacophores active in neurological targets. Many users searching for CAS 41038-70-4 are interested in its potential role in developing treatments for conditions like neurodegenerative diseases or mood disorders. While still in exploratory stages, early research suggests certain derivatives may interact with G-protein coupled receptors (GPCRs) or ion channels, making it a subject of intense study in neuropharmacology.

The physicochemical properties of 5H,6H,7H,8H,9H-pyrido[2,3-b]azepine are frequently queried in scientific databases. With moderate lipophilicity (predicted LogP ~2.5) and the presence of basic nitrogen atoms, this compound exhibits favorable characteristics for blood-brain barrier penetration – a crucial factor for CNS-active compounds. Its molecular weight (162.23 g/mol) falls well within the range preferred for small molecule drug development, further enhancing its pharmaceutical relevance.

Recent patent analyses reveal growing commercial interest in this chemical scaffold. Several pharmaceutical companies have filed patents covering pyridoazepine derivatives for various therapeutic applications, particularly in areas like cognitive enhancement and neuroprotection. This aligns with current market trends where investors and researchers alike are searching for information about novel CNS drug candidates and neurological disease modifiers.

From an analytical chemistry perspective, characterization of CAS 41038-70-4 typically involves techniques like HPLC purification, mass spectrometry, and NMR spectroscopy. These methods are essential for ensuring compound purity, especially when the material is intended for biological testing. Quality control is particularly important given the increasing regulatory emphasis on impurity profiling in pharmaceutical development.

The stability profile of 5H,6H,7H,8H,9H-pyrido[2,3-b]azepine is another area of practical importance. Storage conditions generally recommend protection from light and moisture, with many suppliers offering the compound as a crystalline solid under inert atmosphere. Proper handling procedures are crucial for maintaining compound integrity during medicinal chemistry optimization campaigns.

In the context of structure-activity relationship (SAR) studies, this core structure offers multiple sites for derivatization. Medicinal chemists frequently modify positions around the pyridine and azepine rings to explore effects on target binding affinity and selectivity. Such modifications are often guided by computational chemistry approaches, including molecular docking and quantitative structure-activity relationship (QSAR) modeling.

The commercial availability of 5H,6H,7H,8H,9H-pyrido[2,3-b]azepine has improved in recent years, with several specialty chemical suppliers now listing it in their catalogs. This increased accessibility supports its growing use as a building block in drug discovery programs. Current pricing trends reflect the compound's status as a research-grade chemical rather than a bulk commodity.

Looking forward, the scientific community anticipates more published data on the biological activities of this scaffold. With the rising prevalence of neurological conditions globally and the pharmaceutical industry's focus on CNS drug development, compounds like 5H,6H,7H,8H,9H-pyrido[2,3-b]azepine are likely to remain important subjects of investigation. Future research directions may explore its potential in combination therapies or as part of targeted drug delivery systems.

For researchers working with this compound, proper safety data sheets (SDS) should always be consulted, and all experiments should be conducted following appropriate laboratory safety protocols. While not classified as highly hazardous, standard precautions for handling organic compounds apply during its use in chemical synthesis or biological assays.

In summary, 5H,6H,7H,8H,9H-pyrido[2,3-b]azepine (CAS No. 41038-70-4) represents an interesting case study in modern medicinal chemistry. Its balanced physicochemical properties, synthetic accessibility, and pharmacological potential make it a compelling subject for both academic and industrial research, particularly in the challenging but rewarding field of neurological therapeutics.

41038-70-4 (5H,6H,7H,8H,9H-pyrido2,3-bazepine) 関連製品

- 10592-27-5(1H,2H,3H-pyrrolo[2,3-b]pyridine)

- 54757-46-9(9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid)

- 947407-86-5(4-bromo-1,5-dihydro-2H-Pyrrol-2-one)

- 1823940-04-0(3-Chloro-8-fluoro-6-methoxyquinoline)

- 1110953-84-8(2-(4-Morpholinyl)-2-oxo-1-phenylethyl 5-chloro-2-(methylthio)-4-pyrimidinecarboxylate)

- 2763780-04-5(3-[(5-Azidopentyl)oxy]aniline)

- 871325-57-4(3-Bromo-2-fluoro-5-(trifluoromethyl)benzylamine)

- 2224482-36-2(Rac-1-[(4ar,7as)-2,2-dimethyl-hexahydro-2h-furo[3,4-b][1,4]oxazin-4-yl]prop-2-en-1-one)

- 1797570-71-8(N-cyclopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]quinoline-8-sulfonamide)

- 379242-90-7(<br>2-(3-Oxo-butyrylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic a cid methyl ester)